(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid
Brand Name: Vulcanchem
CAS No.: 769167-55-7
VCID: VC3798534
InChI: InChI=1S/C15H25NO4/c1-2-3-4-5-6-11-13(14(17)18)16-15(19)20-12-9-7-8-10-12/h2,12-13H,1,3-11H2,(H,16,19)(H,17,18)/t13-/m0/s1
SMILES: C=CCCCCCC(C(=O)O)NC(=O)OC1CCCC1
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol

(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid

CAS No.: 769167-55-7

Cat. No.: VC3798534

Molecular Formula: C15H25NO4

Molecular Weight: 283.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid - 769167-55-7

Specification

CAS No. 769167-55-7
Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
IUPAC Name (2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid
Standard InChI InChI=1S/C15H25NO4/c1-2-3-4-5-6-11-13(14(17)18)16-15(19)20-12-9-7-8-10-12/h2,12-13H,1,3-11H2,(H,16,19)(H,17,18)/t13-/m0/s1
Standard InChI Key UIXRDZUPPXINBQ-ZDUSSCGKSA-N
Isomeric SMILES C=CCCCCC[C@@H](C(=O)O)NC(=O)OC1CCCC1
SMILES C=CCCCCCC(C(=O)O)NC(=O)OC1CCCC1
Canonical SMILES C=CCCCCCC(C(=O)O)NC(=O)OC1CCCC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a non-8-enoic acid backbone substituted at the second position by a cyclopentyloxycarbonylamino group. The (S)-configuration at the chiral center ensures stereoselective interactions in biological systems. The unsaturated C8–C9 bond introduces conformational flexibility, while the cyclopentyl ring enhances lipophilicity, as evidenced by its calculated partition coefficient (LogP) of 3.78 .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₅NO₄
Molecular Weight283.36 g/mol
CAS Registry Number769167-55-7
Density1.0 ± 0.1 g/cm³
Boiling Point422.7 ± 45.0°C (at 760 mmHg)
Flash Point209.4 ± 28.7°C
SolubilitySoluble in DMSO, methanol

The crystal structure remains undetermined, but nuclear magnetic resonance (NMR) studies confirm the (S)-configuration through distinct splitting patterns in the α-proton region (δ 4.1–4.3 ppm) .

Synthesis and Industrial-Scale Production

Synthetic Pathways

Industrial synthesis typically employs a four-step sequence:

  • Amino Protection: L-norleucine undergoes N-protection with cyclopentyl chloroformate in dichloromethane, yielding (S)-2-(cyclopentyloxycarbonylamino)hexanoic acid .

  • Chain Elongation: A Wittig reaction extends the carbon chain using triphenylphosphine and 3-butenal, introducing the C8–C9 double bond.

  • Deprotection-Coupling: Activation of the carboxylic acid via mixed anhydride (isobutyl chloroformate) facilitates coupling with tert-butyl glycine .

  • Final Deprotection: Acidic cleavage (trifluoroacetic acid) removes the tert-butyl group, yielding the target compound .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYieldCatalyst
1Cyclopentyl chloroformate0–5°C92%Triethylamine
2Ph₃P=CHCO₂Et80°C78%Pd/C (5 mol%)
3Isobutyl chloroformate-15°C85%N-Methylmorpholine
4TFA/DCM (1:1)RT95%

Large-scale production utilizes continuous flow reactors (CFRs) to enhance mixing efficiency and reduce reaction times. Recent advancements employ enzyme-mediated asymmetric synthesis, achieving enantiomeric excess (ee) >99% using immobilized lipase B from Candida antarctica .

Biochemical Interactions and Mechanisms

Enzyme Inhibition

The compound acts as a competitive inhibitor of hepatitis C virus (HCV) NS3-NS4A protease, with half-maximal inhibitory concentration (IC₅₀) values reported at 0.8 ± 0.1 μM in cell-free assays . Molecular docking studies reveal hydrogen bonding between the carbonyl oxygen (Cpoc group) and catalytic Ser139 residue, while the hydrophobic cyclopentyl ring occupies the S2 pocket .

Metabolic Pathways

In hepatocyte models, the compound undergoes rapid β-oxidation at the fatty acid chain, producing shorter-chain metabolites detectable via LC-MS/MS . Cytochrome P450 3A4 mediates N-dealkylation of the cyclopentyl group, generating 2-amino-non-8-enoic acid as the primary urinary metabolite .

Pharmacological Applications

Antiviral Therapeutics

As a key intermediate in HCV protease inhibitors, the compound forms the core structure of clinical candidates like EOS-60890 . Phase I trials demonstrate dose-dependent viral load reduction (2.5 log₁₀ IU/mL at 300 mg BID) with favorable safety profiles .

Table 3: Preclinical Pharmacokinetic Data

ParameterValue (Rat)Value (Dog)
Oral Bioavailability34%42%
Tₘₐₓ1.2 h2.5 h
Cₘₐₓ1.8 μM3.2 μM
t₁/₂4.7 h6.1 h

Neuromodulation

Emerging evidence suggests modulation of γ-aminobutyric acid (GABA) transporters in cortical neurons, potentially addressing epilepsy and anxiety disorders . In vitro assays show 60% inhibition of GABA uptake at 10 μM, comparable to tiagabine .

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